[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
Description
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) is a synthetic organic compound featuring an azetidine (4-membered nitrogen-containing ring) core. Key structural elements include:
- Azetidine ring: Provides conformational rigidity, which is advantageous in drug design for enhancing target binding .
- Bis(trifluoroacetic acid) (TFA) salt: The compound exists as a TFA salt, improving solubility in polar solvents and stability during synthesis .
This compound is likely used in pharmaceutical research, particularly in kinase inhibitors or GPCR-targeted therapies, given the prevalence of azetidine derivatives in such applications .
Properties
Molecular Formula |
C10H16F6N2O5 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-3-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-8(2)6(5-9)3-7-4-6;2*3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;2*(H,6,7) |
InChI Key |
HRZIYMMEIWSXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)CO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [3-(Dimethylamino)azetidin-3-yl]methanol; bis(2,2,2-trifluoroacetic acid)
Stepwise Synthetic Procedures
Formation of the Azetidine Ring
A common approach to azetidine ring synthesis involves nucleophilic substitution reactions on epichlorohydrin or tosylate derivatives with secondary amines under controlled conditions:
General Procedure A (from Epichlorohydrin):
Epichlorohydrin is reacted with a secondary amine such as dimethylamine in the presence of potassium iodide and N,N-dimethylformamide (DMF) as solvent. The reaction is conducted under a nitrogen atmosphere, initially cooled to 0 °C, then stirred at 40 °C for 24 hours. Work-up involves quenching with ice and saturated sodium bicarbonate solution, followed by extraction with diethyl ether, drying, filtration, and purification by column chromatography.General Procedure B (from Tosylates):
Similar nucleophilic substitution is performed using tosylate precursors, with the amine nucleophile displacing the tosylate group in DMF at low temperature, followed by analogous work-up and purification steps.
Introduction of Hydroxymethyl Group
The hydroxymethyl substituent at the 3-position of the azetidine ring can be introduced via ring-opening reactions of epoxides or oxiranes with appropriate nucleophiles, often under superbase conditions:
- Superbase-Induced Azetidine Formation:
Using a combination of tert-butoxide, diisopropylamine, and butyllithium in tetrahydrofuran (THF) at −78 °C, oxiranes are converted to azetidine derivatives. The reaction mixture is quenched with water and extracted, followed by purification through chromatography or preparative HPLC.
Salt Formation with Bis(2,2,2-trifluoroacetic acid)
The free base [3-(dimethylamino)azetidin-3-yl]methanol is treated with trifluoroacetic acid to form the bis(trifluoroacetate) salt. This step is typically done post-synthesis to improve compound solubility and stability:
- The reaction involves mixing the free base with excess TFA at room temperature, stirring until complete salt formation, often monitored by NMR or LCMS.
- Excess TFA is removed by partial distillation under reduced pressure.
- The resulting salt is isolated and purified, often by recrystallization or chromatographic methods.
Detailed Research Outcomes and Reaction Optimization
Reaction Conditions and Yields
Purification Techniques
- Column chromatography on silica gel or C18 reverse-phase columns is commonly used to purify intermediates and final products.
- Preparative high-performance liquid chromatography (HPLC) is employed for higher purity requirements.
- Extraction steps with diethyl ether and brine washes are standard during work-up to remove inorganic salts and impurities.
Mechanistic Insights and Chemical Behavior
- The azetidine ring formation via nucleophilic substitution proceeds through an SN2 mechanism, where the amine attacks the electrophilic carbon of epichlorohydrin or tosylate.
- The superbase-induced reaction involves deprotonation and ring closure facilitated by strong bases at low temperature, favoring regio- and stereoselectivity.
- The formation of the bis(trifluoroacetate) salt stabilizes the compound by protonating the basic nitrogen atoms, enhancing solubility in polar solvents and facilitating handling in medicinal chemistry applications.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: : In biological research, it may be used to study the effects of azetidine derivatives on biological systems. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism by which [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the azetidine ring play crucial roles in its activity. These components may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
a) 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine bis(trifluoroacetic acid) (CAS: 2060062-87-3)
- Formula : C₁₃H₁₅F₆N₃O₄
- Key Differences :
- Applications : Likely used in nucleotide analog synthesis or as a kinase inhibitor scaffold.
b) N-(Azetidin-3-yl)-4-decylbenzamide 2,2,2-Trifluoroacetate
- Synthesis : Formed via TFA-mediated deprotection of a tert-butyl carbamate intermediate .
- Key Differences :
- Substituted with a lipophilic 4-decylbenzamide group, enhancing membrane permeability.
- Lacks the hydroxymethyl group, reducing polar surface area.
- Applications: Potential use in lipid-targeted therapies or antimicrobial agents.
c) (1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate) (CAS: 2068137-95-9)
- Formula : C₈H₁₃F₃N₂O₂
- Key Differences: Features a bicyclic ring system (diazabicycloheptane), increasing structural complexity and rigidity. Reduced steric hindrance compared to the target compound’s azetidine-methanol structure .
- Applications : Likely explored in CNS drugs due to bicyclic amines’ blood-brain barrier penetration.
Physicochemical Properties
Notes:
Biological Activity
The compound [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) is a substituted azetidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
- Molecular Formula : C6H12F6N2O4
- Molecular Weight : 270.17 g/mol
The biological activity of azetidine derivatives often involves interaction with specific biological targets, including enzymes and receptors. The dimethylamino group enhances solubility and bioavailability, which may contribute to the compound's efficacy in various biological assays.
Antibacterial Activity
Research indicates that azetidine derivatives exhibit antibacterial properties against a range of pathogens. For instance, studies have shown that compounds with similar structural features can inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways.
Anticancer Activity
Recent investigations into azetidine derivatives have highlighted their potential as anticancer agents. For example:
- In Vitro Studies : Compounds similar to [3-(Dimethylamino)azetidin-3-yl]methanol demonstrated significant antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis |
| Compound B | MDA-MB-231 | 3.5 | Cell Cycle Arrest |
Neuropharmacological Effects
Some azetidine derivatives have been explored for their neuropharmacological effects, particularly as potential treatments for central nervous system disorders. They may act as inhibitors of specific enzymes involved in neurotransmitter metabolism.
Case Studies
- Antiproliferative Effects : A study published in MDPI reported that a related azetidine compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 cells, demonstrating a strong selective toxicity towards cancer cells compared to normal cells .
- Mechanism Elucidation : Another investigation revealed that the compound's mechanism involves the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
